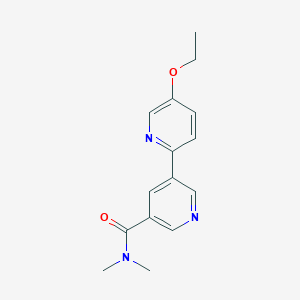![molecular formula C18H24N6O B7024159 1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine](/img/structure/B7024159.png)
1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine is a complex organic compound that features a combination of methoxyphenyl, methyl, pyrazolyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine typically involves multiple steps:
-
Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 4-methoxyphenyl derivative. This can be achieved through the methylation of 4-hydroxybenzaldehyde using methyl iodide in the presence of a base like potassium carbonate.
-
Synthesis of the Pyrazolyl Intermediate: : The next step involves the synthesis of the 2-methylpyrazole derivative. This can be done by reacting hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions.
-
Formation of the Triazolyl Intermediate: : The triazole ring is formed via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
-
Final Coupling Reaction: : The final step involves coupling the methoxyphenyl, pyrazolyl, and triazolyl intermediates. This can be achieved through a nucleophilic substitution reaction where the triazolyl intermediate reacts with the methoxyphenyl intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-(4-hydroxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used to study the interactions of triazole and pyrazole derivatives with biological targets.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-2-propanone: A simpler compound with a methoxyphenyl group and a ketone functionality.
N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine: Lacks the methoxyphenyl group but retains the triazole and pyrazole functionalities.
Uniqueness
1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine is unique due to the combination of methoxyphenyl, methyl, pyrazolyl, and triazolyl groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-22(12-15-4-6-18(25-3)7-5-15)13-16-14-24(21-20-16)11-9-17-8-10-19-23(17)2/h4-8,10,14H,9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVEAOAFMWGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCN2C=C(N=N2)CN(C)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-2-yl]methanol](/img/structure/B7024088.png)
![5-(3-bromo-2-nitrophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B7024095.png)
![(3R)-1-[(2,5-dibromothiophen-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B7024114.png)
![4-(2-amino-1-fluoro-2-oxoethyl)-N-[(1-methylcycloheptyl)methyl]piperidine-1-carboxamide](/img/structure/B7024125.png)
![2-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B7024130.png)
![4-(2-amino-1-fluoro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide](/img/structure/B7024139.png)
![1-Benzyl-3-[[3-(1,2,4-triazol-1-yl)pyrrolidin-1-yl]methyl]pyrrolidin-3-ol](/img/structure/B7024147.png)
![4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7024171.png)
![[4-[[1-(3-Methylbut-3-enyl)triazol-4-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7024179.png)
![2-Methyl-4-[[1-(3-methylbut-3-enyl)triazol-4-yl]methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7024187.png)
![2-[4-[[(6-chloropyridin-3-yl)methyl-methylamino]methyl]triazol-1-yl]-N-ethyl-N-methylacetamide](/img/structure/B7024188.png)


![7-[[1-(cyclobutylmethyl)triazol-4-yl]methyl]-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7024208.png)
